molecular formula C6H5BrO3S B13593138 2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid

2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid

Cat. No.: B13593138
M. Wt: 237.07 g/mol
InChI Key: BUKLZQPNTIHSGH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid (CAS: Not explicitly provided, but structurally inferred) is a brominated thiophene derivative featuring a hydroxyl group and a carboxylic acid moiety. Its molecular formula is C₆H₅BrO₃S, with a molecular weight of 245.07 g/mol (based on analogous compounds in and ). The compound is synthesized via coupling reactions involving bromothiophene intermediates and hydroxyacetic acid derivatives. For instance, its ester derivatives, such as 1,3-dioxoisoindolin-2-yl 2-(4-bromothiophen-2-yl)acetate, are synthesized using 4-bromothiopheneacetic acid and activated esters under carbodiimide coupling conditions .

Applications
This compound serves as a key intermediate in pharmaceutical synthesis. For example, it is used in the preparation of cephalosporin antibiotics, where the bromothiophene moiety enhances antibacterial activity . It also participates in radical-polar crossover reactions for nucleophilic fluorination, highlighting its utility in radiopharmaceutical chemistry .

Properties

Molecular Formula

C6H5BrO3S

Molecular Weight

237.07 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C6H5BrO3S/c7-3-1-4(11-2-3)5(8)6(9)10/h1-2,5,8H,(H,9,10)

InChI Key

BUKLZQPNTIHSGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid typically involves the bromination of thiophene followed by the introduction of the hydroxyacetic acid group. One common method includes the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromothiophene is then subjected to a reaction with glyoxylic acid under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group (-CH(OH)COOH) undergoes oxidation to form ketones or carboxylic acids under specific conditions.

Reaction Reagents/Conditions Product Yield Notes
Oxidation to ketoneKMnO₄, acidic conditions2-(4-Bromothiophen-2-yl)-2-oxoacetic acid~60–75%Requires controlled pH to avoid overoxidation.
Oxidation to carboxylic acidCrO₃, H₂SO₄2-(4-Bromothiophen-2-yl)-2-carboxyacetic acid~50–65%Competitive decarboxylation observed at higher temperatures.

Reduction Reactions

The bromine atom or hydroxyl group can be reduced, depending on the reagent:

Reaction Reagents/Conditions Product Yield Notes
Dehalogenation (Br → H)LiAlH₄, THF, reflux2-(Thiophen-2-yl)-2-hydroxyacetic acid~70–85%Retains hydroxyl group; thiophene ring remains intact .
Hydroxyl group reductionNaBH₄, MeOH2-(4-Bromothiophen-2-yl)acetic acid~40–55%Low efficiency due to steric hindrance.

Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed couplings:

Nucleophilic Substitution

Nucleophile Reagents/Conditions Product Yield Notes
Amine (e.g., NH₃)CuI, K₂CO₃, DMF, 100°C2-(4-Aminothiophen-2-yl)-2-hydroxyacetic acid~65–80%Requires catalytic copper for activation .
Thiol (e.g., HSCH₂COOH)Pd(PPh₃)₄, DMF, 80°C2-(4-Mercaptothiophen-2-yl)-2-hydroxyacetic acid~55–70%Air-sensitive conditions needed.

Cross-Coupling Reactions

Reaction Catalyst/Reagents Product Yield Notes
Suzuki coupling (Ar-Br → Ar-R)Pd(OAc)₂, PPh₃, K₂CO₃Biaryl derivatives (e.g., 2-(4-Phenylthiophen-2-yl)-2-hydroxyacetic acid)~75–90%Broad substrate scope; tolerates hydroxyl groups .
Sonogashira couplingPdCl₂, CuI, PPh₃Alkynyl derivatives (e.g., 2-(4-Ethynylthiophen-2-yl)-2-hydroxyacetic acid)~60–78%Requires anhydrous conditions.

Condensation and Cyclization

The hydroxyl and carboxylic acid groups enable condensation reactions:

Reaction Reagents/Conditions Product Yield Notes
EsterificationH₂SO₄, MeOH, refluxMethyl 2-(4-bromothiophen-2-yl)-2-hydroxyacetate~85–95%Acid-catalyzed Fischer esterification.
LactonizationDCC, DMAP, CH₂Cl₂Thiophene-fused γ-lactone~50–65%Forms five-membered lactone ring.

Key Challenges and Opportunities

  • Selectivity : Competing reactivity of bromine and hydroxyl groups requires precise reaction control.

  • Solubility : Polar hydroxyacetic acid moiety improves aqueous solubility compared to non-functionalized bromothiophenes.

  • Drug development : Structural flexibility makes it a candidate for prodrug design or targeted therapies .

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and hydroxyacetic acid moiety can interact with amino acid residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Comparison of Brominated Aromatic Carboxylic Acids
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid C₆H₅BrO₃S 245.07 Br (thiophene), -OH, -COOH Antibiotic synthesis, fluorination intermediates
4-Bromothiophene-2-acetic acid C₆H₅BrO₂S 221.07 Br (thiophene), -CH₂COOH Precursor for esters and amides
2-(4-Bromo-2-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.07 Br (phenyl), -OCH₃, -CH₂COOH Not specified; likely used in agrochemicals
2-(4-Fluorophenyl)-2-hydroxyacetic acid C₈H₇FO₃ 170.14 F (phenyl), -OH, -COOH Antifungal/antimicrobial agents

Key Observations :

  • Bromine vs. Fluorine : Bromine's electronegativity and steric bulk (compared to fluorine) influence binding affinity in biological targets. For example, brominated thiophenes are preferred in antibiotics due to enhanced lipophilicity , while fluorinated analogs (e.g., 2-(4-fluorophenyl)-2-hydroxyacetic acid) exhibit improved metabolic stability .
  • Thiophene vs. Phenyl Rings : Thiophene-containing derivatives (e.g., this compound) exhibit unique electronic properties due to sulfur's electron-rich nature, which can enhance interactions with enzyme active sites .

Functional Group Modifications

Table 2: Functional Group Variants
Compound Name Molecular Formula Functional Groups Key Applications References
2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride C₈H₁₁BrClNO₂S Br (thiophene), -N(CH₃)₂, -COOH Chiral building block for drug discovery
2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid C₉H₆BrNO₂S₂ Br (thiophene), thiazole, -COOH Anticancer and antiviral research
2-(4-Bromo-2-hydroxyphenyl)acetic acid C₈H₇BrO₃ Br (phenyl), -OH (ortho), -CH₂COOH Anti-inflammatory agents

Key Observations :

  • Amino and Thiazole Modifications: Introduction of dimethylamino or thiazole groups enhances solubility and target specificity. For instance, the thiazole derivative shows promise in inhibiting viral proteases .
  • Hydroxyl Position : The ortho-hydroxyl group in 2-(4-bromo-2-hydroxyphenyl)acetic acid facilitates hydrogen bonding with biological targets, improving anti-inflammatory activity compared to meta- or para-substituted analogs .

Halogen-Swapped Analogs

Table 3: Halogen-Substituted Derivatives
Compound Name Molecular Formula Halogen (X) Molecular Weight (g/mol) Bioactivity Notes References
This compound C₆H₅BrO₃S Br 245.07 Antibacterial
2-(4-Chlorophenyl)-2-hydroxyacetic acid C₈H₇ClO₃ Cl 186.59 Lower potency than Br analogs
2-(4-Iodophenyl)acetic acid C₈H₇IO₂ I 262.05 Radiolabeling applications

Key Observations :

  • Halogen Size and Reactivity : Bromine’s intermediate size balances steric effects and electronic withdrawal, making it ideal for drug design. Iodine’s larger size limits its use to niche applications (e.g., radiopharmaceuticals) due to higher metabolic instability .

Research Findings and Trends

  • Antibiotic Development : Bromothiophene derivatives demonstrate superior β-lactamase resistance compared to phenyl-based analogs, as seen in cephalosporin derivatives .
  • Synthetic Flexibility : The hydroxyacetic acid backbone allows modular functionalization, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .
  • Thermodynamic Stability : Thiophene-based compounds exhibit higher thermal stability (e.g., melting points >150°C) compared to phenyl analogs, favoring industrial-scale synthesis .

Biological Activity

2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid is a compound of interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and applications in drug development.

The chemical structure of this compound includes a bromothiophene moiety which enhances its reactivity and interaction with biological targets. The presence of the hydroxyl group contributes to its solubility and potential for hydrogen bonding with biomolecules.

Research indicates that this compound may interact with various molecular targets, influencing biological pathways such as:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which can modulate metabolic pathways.
  • Receptor Binding : It may bind to receptors involved in cellular signaling, affecting processes such as cell proliferation and differentiation .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential therapeutic applications:

Activity Description
Antiproliferative Effects Demonstrated significant inhibition of cancer cell proliferation in vitro.
Anti-inflammatory Properties Potential use in developing anti-inflammatory drugs through enzyme inhibition.
Analgesic Applications Investigated for pain relief mechanisms through modulation of pain pathways.

Case Studies and Research Findings

  • Antiproliferative Studies :
    A study focusing on the antiproliferative effects of various compounds, including derivatives of this compound, found that it significantly reduced the viability of several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Enzyme Inhibition :
    Research has shown that this compound acts as a selective inhibitor for certain enzymes involved in inflammatory responses. This property suggests its potential utility in developing treatments for conditions like arthritis or other inflammatory diseases .
  • Pharmacological Characterization :
    Pharmacological studies have characterized the compound's interaction with various biological targets, revealing that it modulates key signaling pathways associated with cell growth and survival .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for further research:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing anti-inflammatory and analgesic drugs.
  • Biochemical Research : Used to explore enzyme inhibition and receptor interactions, aiding in understanding complex biological mechanisms.
  • Material Science : It is also being investigated for applications in developing specialty polymers and coatings .

Q & A

Q. What synthetic methodologies are effective for preparing 2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid?

  • Methodological Answer : A common approach involves coupling 4-bromothiopheneacetic acid with activating agents. For example, 1,3-dioxoisoindolin-2-yl esters can be synthesized using N-hydroxyphthalimide (NHPI), N,N'-diisopropylcarbodiimide (DIC), and catalytic 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. This yields intermediates that can be hydrolyzed to the target compound . Another analogous route involves bromination of hydroxyacetate precursors using phosphorus tribromide (PBr₃), followed by nucleophilic substitution (e.g., with potassium benzenethiolate) to introduce functional groups .
  • Key Conditions :
StepReagents/ConditionsYieldReference
Ester activationNHPI, DIC, DMAP, 0°C → RT87%
BrominationPBr₃, dry Et₂O, reflux~75% (analogous)

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for confirming the presence of the bromothiophene moiety (e.g., aromatic protons at δ 6.8–7.5 ppm) and hydroxyacetic acid group (broad OH peak at δ 5–6 ppm). Rotational isomerism in derivatives may split signals, requiring variable-temperature NMR .
  • IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₆H₅BrO₃S) and isotopic patterns from bromine .

Q. How can the hydroxyl and carboxylic acid groups be functionalized for derivatization?

  • Methodological Answer :
  • Esterification : Protect the carboxylic acid with benzyl chloride/K₂CO₃ in acetone .
  • Amidation : React with amines via acid chloride intermediates (e.g., SOCl₂) to generate amides for biological testing .
  • Sulfide Formation : Use potassium thiolates to replace bromine with sulfur-containing groups, enabling further redox studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement (SHELXL-2018) is ideal. For brominated analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid), monoclinic P2₁/c symmetry, β ~93.5°, and anisotropic displacement parameters clarify bond lengths/angles. Data collection on a Bruker SMART APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with SADABS absorption correction ensures accuracy .
  • Example Crystallographic Parameters :
ParameterValueReference
Space groupP2₁/c
a, b, c (Å)12.5022, 8.2690, 9.0199
R₁ (all data)0.026

Q. How to address NMR discrepancies caused by rotational isomerism?

  • Methodological Answer : Rotational isomers (e.g., E/Z amides) split NMR signals. Use:
  • Variable-Temperature NMR : Cool samples to –40°C to slow rotation and resolve split peaks .
  • 2D NMR (COSY, NOESY) : Identify coupling patterns and spatial proximity of protons .
  • Dynamic NMR Analysis : Calculate rotational barriers via coalescence temperature and Eyring equation .

Q. How does the bromothiophene moiety influence acidity/reactivity vs. non-halogenated analogs?

  • Methodological Answer :
  • Electron-Withdrawing Effect : Bromine increases acidity of the α-hydroxy group (pKa ~2.5–3.0 vs. ~3.5 for non-brominated analogs) due to inductive effects, enhancing nucleophilic substitution reactivity .
  • Comparative Reactivity : Bromine stabilizes transition states in SNAr reactions, enabling regioselective functionalization at the 4-position of the thiophene ring .
  • Computational Validation : DFT calculations (B3LYP/6-31G*) can map electron density distribution and predict reaction sites .

Data Contradiction Analysis

Q. How to reconcile conflicting spectroscopic data in synthetic intermediates?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/IR with analogous compounds (e.g., 4-fluoromandelic acid ).
  • Isotopic Labeling : Use ²H/¹³C-labeled precursors to track signal assignments.
  • Synchrotron XRD : High-resolution data from facilities like APS (Argonne) resolves ambiguities in bond connectivity .

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